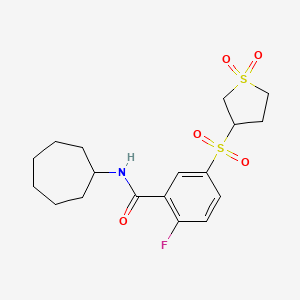
C18H24Fno5S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C18H24FNO5S2 is a complex organic molecule that contains carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18H24FNO5S2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common methods include:
Stepwise Synthesis: This involves the sequential addition of functional groups to a core structure, often using protecting groups to prevent unwanted reactions.
Catalytic Reactions: Catalysts such as palladium or platinum are often used to facilitate the formation of carbon-sulfur and carbon-nitrogen bonds.
Reaction Conditions: Typical conditions include controlled temperatures (ranging from -78°C to 150°C), inert atmospheres (e.g., nitrogen or argon), and specific solvents (e.g., dichloromethane, toluene).
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. Key considerations include:
Optimization of Reaction Parameters: This includes the concentration of reactants, reaction time, and temperature control.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
C18H24FNO5S2: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
C18H24FNO5S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of C18H24FNO5S2 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, which can affect various biochemical pathways.
Interacting with Receptors: Modulating receptor activity, which can influence cellular signaling and function.
Altering Gene Expression: Affecting the transcription and translation of specific genes, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
C18H24FNO5S2: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C18H24FNO5S: A related compound with one less sulfur atom, which may have different chemical and biological properties.
C18H24FNO4S2: A compound with one less oxygen atom, potentially affecting its reactivity and stability.
C18H24ClNO5S2: A compound with a chlorine atom instead of fluorine, which can influence its chemical behavior and interactions.
Properties
Molecular Formula |
C18H24FNO5S2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-cycloheptyl-5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorobenzamide |
InChI |
InChI=1S/C18H24FNO5S2/c19-17-8-7-14(27(24,25)15-9-10-26(22,23)12-15)11-16(17)18(21)20-13-5-3-1-2-4-6-13/h7-8,11,13,15H,1-6,9-10,12H2,(H,20,21) |
InChI Key |
VRCBIDQBHKFISH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)C3CCS(=O)(=O)C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















